molecular formula C25H22N2O6 B11417818 3-(2,3-dimethoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

3-(2,3-dimethoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B11417818
M. Wt: 446.5 g/mol
InChI Key: AFQGEJBVGBHZQU-UHFFFAOYSA-N
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Description

3-(2,3-DIMETHOXYBENZAMIDO)-N-(2-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-DIMETHOXYBENZAMIDO)-N-(2-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually benzofuran derivatives and substituted anilines. The key steps may include:

    Amidation Reaction: The reaction between a benzofuran carboxylic acid and a substituted aniline in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Methoxylation: Introduction of methoxy groups on the benzene ring through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,3-DIMETHOXYBENZAMIDO)-N-(2-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological activities. Benzofuran derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(2,3-DIMETHOXYBENZAMIDO)-N-(2-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy and amido groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-DIMETHOXYBENZAMIDO)-N-(2-HYDROXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE
  • 3-(2,3-DIMETHOXYBENZAMIDO)-N-(2-CHLOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

Compared to similar compounds, 3-(2,3-DIMETHOXYBENZAMIDO)-N-(2-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE may exhibit unique properties due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect its interaction with biological targets, potentially leading to distinct pharmacological profiles.

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

3-[(2,3-dimethoxybenzoyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O6/c1-30-19-13-7-5-11-17(19)26-25(29)23-21(15-9-4-6-12-18(15)33-23)27-24(28)16-10-8-14-20(31-2)22(16)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28)

InChI Key

AFQGEJBVGBHZQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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